![molecular formula C14H8BrN3OS B2964972 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 391228-73-2](/img/structure/B2964972.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C14H8BrN3OS and its molecular weight is 346.2. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
This compound could be used in the synthesis of other organic compounds. For instance, similar compounds have been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This process involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Metal Complex Formation
The compound could be used to form metal complexes, which have various applications in catalysis, materials science, and medicine. For example, a Pd (II) complex was synthesized using a similar compound, and this complex was found to have therapeutic activity .
Anticancer Research
The Pd (II) complex mentioned above was found to have excellent antiproliferative potency against certain carcinoma cell lines . This suggests that “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile” could potentially be used in anticancer research.
DNA Interaction Studies
The Pd (II) complex was also found to interact with double-stranded calf thymus DNA . This indicates that the compound could be used in studies investigating the interaction between small molecules and DNA.
Apoptosis Induction
The Pd (II) complex was found to induce apoptosis, a process of programmed cell death . This suggests that the compound could be used in research studying the mechanisms of apoptosis.
Antiangiogenic Research
The Pd (II) complex was found to have an antiangiogenic effect , suggesting that the compound could be used in research studying the formation of new blood vessels, which is a critical process in tumor growth.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative effects against various carcinoma cell lines .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to antiangiogenic effects and promotion of apoptosis .
Biochemical Pathways
The promotion of apoptosis suggests that it may influence pathways related to cell death and survival .
Result of Action
The compound has been associated with antiproliferative effects, particularly against carcinoma cell lines. It is suggested to promote apoptosis, leading to cell death, and exhibit antiangiogenic effects, inhibiting the formation of new blood vessels .
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromothiophen-2-yl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3OS/c15-12-6-5-11(20-12)13(19)8(7-16)14-17-9-3-1-2-4-10(9)18-14/h1-6,19H,(H,17,18)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPKLWZTHMMXQT-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(S3)Br)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(S3)Br)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile |
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